2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-13-10-12(8-9-19-13)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVPHYYOUHQEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester functionality. One common method involves the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then reacted with a boronic acid derivative in the presence of a suitable catalyst to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH are commonly used.
Protodeboronation: Acids like HCl or bases like NaOH are used.
Oxidation: Oxidizing agents like H2O2 or NaIO4 are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Oxidation: Formation of boronic acids or other oxidized products.
Scientific Research Applications
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the Boc-protected amino group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- Boc-aminomethyl derivative: Exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the Boc group. Used in synthesizing sulfonamide-based antiparasitics (e.g., compound 63 in ) .
- Piperazinyl analogs : Higher reactivity observed in , where the piperazinyl group at C2 facilitates coupling with aryl bromides (e.g., compound 1, 71% yield) .
- Bromo-substituted analogs : The bromo group at C2 enables sequential cross-coupling (e.g., Miyaura borylation followed by Suzuki coupling) but requires inert conditions to prevent debromination .
Impact of Substituents on Physicochemical Properties
- Polar Surface Area (PSA): The Boc-aminomethyl derivative has a higher PSA (~85 Ų) due to the polar carbamate group, reducing blood-brain barrier permeability . Piperazinyl analogs (e.g., CAS 936250-21-4) have lower PSA (~70 Ų), enhancing CNS uptake in antiparasitic agents .
- Solubility :
Stability and Handling
- Boc-aminomethyl derivative: Stable at 0–6°C under argon; sensitive to acidic conditions (Boc deprotection occurs at pH < 3) .
- Bromo-substituted analogs : Light-sensitive; require amber vials for storage .
- Pinacol ester hydrolysis : All analogs undergo slow hydrolysis in aqueous media (t₁/₂ ~24–48 hours at pH 7) .
Biological Activity
Overview
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic chemistry and medicinal research. This compound integrates a tert-butoxycarbonyl (Boc) protective group on the amino functionality and boronic acid pinacol ester moieties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development and agrochemical applications.
The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is critical for forming carbon-carbon bonds, which are essential in synthesizing various bioactive compounds. The steps involved in this process include:
- Oxidative Addition : The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
- Transmetalation : The resulting complex undergoes transmetalation to form a new carbon-carbon bond.
The compound's pharmacokinetics are influenced by its susceptibility to hydrolysis, particularly at physiological pH, which can affect its stability and bioavailability.
Biological Applications
This compound has several notable biological applications:
- Enzyme Inhibition : The compound is utilized in the development of enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. Its ability to form stable complexes with biological targets enhances its potential as a drug candidate.
- Synthesis of Bioactive Molecules : It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Research Tool : The compound is employed in various biochemical studies due to its unique structural features that allow for selective reactions.
Research Findings
Recent studies have highlighted the versatile applications of this compound in organic synthesis and medicinal chemistry. Some key findings include:
- Enzyme Interaction Studies : Research indicates that the compound effectively inhibits specific enzymes by forming stable complexes, which may lead to therapeutic applications against diseases involving enzyme dysregulation.
- Pharmacological Studies : Investigations into the pharmacokinetic properties show that the compound's hydrolysis under physiological conditions impacts its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other boronic esters. Here is a comparison with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester | Structure | Contains a Boc-protected amino group, enhancing stability during reactions. |
| 4-Aminophenylboronic acid pinacol ester | Structure | Lacks the Boc protection, making it less versatile for certain reactions. |
| Phenylboronic acid pinacol ester | Structure | More reactive but less stable than Boc-protected derivatives. |
Case Studies
Several case studies have explored the biological activity of this compound:
- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited enzyme activity involved in cancer metabolism, suggesting potential applications in cancer therapy.
- Synthesis of Antiviral Agents : Research focused on using this compound as an intermediate in synthesizing antiviral agents, showcasing its importance in developing new therapeutic strategies against viral infections.
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with brominated pyridine derivatives (e.g., 5-bromo-3-fluoro-2-methoxypyridine) in the presence of Pd(dppf)Cl₂ (5–10 mol%) and cesium carbonate as a base in solvents like 1,2-dimethoxyethane or dioxane/water mixtures. Yields range from 69% to 94% under inert conditions at 80–110°C .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm boronic ester integrity (δ ~1.3 ppm for pinacol methyl groups) and Boc-group presence (δ ~1.4 ppm for tert-butyl).
- HPLC-MS : Monitor purity (>95%) and detect trace impurities.
- Elemental analysis : Verify empirical formula (e.g., C₁₇H₂₆BNO₄) .
Q. What are the recommended storage conditions to ensure stability?
- Methodology : Store at 0–6°C in a sealed, dry container under nitrogen to prevent hydrolysis of the boronic ester or Boc-group degradation. Desiccants like silica gel should be used to mitigate moisture ingress .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this boronic ester?
- Methodology :
- Catalyst screening : Test Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved turnover.
- Solvent optimization : Use mixed solvents (e.g., THF/water) to enhance solubility of reactants.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour at 110°C vs. 12 hours conventionally) .
Q. How to resolve conflicting data during reaction monitoring (e.g., unexpected byproducts)?
- Methodology :
- LC-MS analysis : Identify intermediates or side products (e.g., deboronation products or Boc-deprotected species).
- In situ IR spectroscopy : Track boronic ester consumption via C-B bond vibrations (~1,350 cm⁻¹).
- Control experiments : Test reagent stability under reaction conditions (e.g., thermal decomposition of the Boc group) .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodology :
- pH-dependent stability assays : Incubate in buffered solutions (pH 3–10) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~100–114°C) .
Q. How to detect and quantify trace byproducts in scaled-up syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
